4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine belongs to a class of compounds known as pyrimidines, which are heterocyclic organic compounds containing a six-membered ring with nitrogen atoms. The compound features two distinct piperazine and pyrrolidine moieties, making it a polycyclic structure that may exhibit diverse biological activities. It has been studied for its role as an inhibitor of inflammatory caspases, specifically targeting caspase-1, -4, and -5 in the context of autoimmune diseases and inflammation .
The synthesis of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
The general procedure may involve mixing reactants in a solvent under controlled conditions, followed by purification techniques such as crystallization or chromatography to isolate the final product .
The molecular structure of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine can be described as follows:
The structural integrity is crucial for its biological activity; modifications to either the piperazine or pyrrolidine moieties can significantly influence binding affinity and selectivity towards target enzymes .
The compound participates in various chemical reactions typical for heterocyclic compounds:
The mechanism of action for 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine primarily revolves around its role as an inhibitor of inflammatory caspases. It exhibits:
These properties make it a promising candidate for therapeutic interventions in diseases characterized by excessive inflammation.
Key physical and chemical properties include:
Quantitative analyses such as NMR spectroscopy provide insights into its structural characteristics and purity .
The primary applications of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine include:
The compound 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine features a central pyrimidine ring substituted at the 2, 4, and 6 positions. The pyrimidine core (a six-membered heterocycle with nitrogen atoms at positions 1 and 3) is symmetrically functionalized with two pyrrolidin-1-yl groups at the 2- and 6-positions and a piperazin-1-yl group at the 4-position. Pyrrolidine is a five-membered saturated heterocycle (secondary amine), while piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions.
The systematic IUPAC name, 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, precisely reflects this substitution pattern (CAS Registry Number: 111641-17-9) [3] [4]. The molecular formula is C₁₆H₂₆N₆, corresponding to a molecular weight of 302.42 g/mol [1] [3] [4]. Key identifiers include:
Synthetic routes typically involve sequential nucleophilic substitution reactions on a pre-formed 2,4,6-trichloropyrimidine core. The piperazine moiety is introduced first under basic conditions, followed by displacement of the remaining chlorines with pyrrolidine, often using microwave acceleration (200°C in n-butanol) to improve yields and reduce reaction times [4].
While single-crystal X-ray diffraction data specifically for 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine is not explicitly reported in the search results, crystallographic studies of closely related triaminopyrimidine inhibitors (e.g., CK-1–41) reveal critical structural insights. The central pyrimidine ring adopts a planar conformation, with substituents oriented to minimize steric clashes. The basic nitrogen atoms (particularly the secondary amine within the piperazine ring) are prone to protonation, influencing molecular conformation and intermolecular interactions [5].
Protonation typically occurs at the tertiary nitrogen atom (N⁴) of the piperazine ring rather than the pyrrolidine nitrogens or pyrimidine ring nitrogens, as confirmed by H/D exchange and crystallographic studies of analogous compounds. This protonation state facilitates intramolecular hydrogen bonding and influences packing in the solid state. The protonated form often exhibits enhanced stability via N–H···N hydrogen bonds involving the pyrimidine ring nitrogens as acceptors [5]. Conformational stability is further governed by:
Table 1: Key Structural Features from Crystallographic Analogues
Feature | Observation | Significance |
---|---|---|
Pyrimidine Ring | Planar conformation | Facilitates π-stacking and flat binding interactions |
Piperazine Ring | Chair conformation; Protonation at secondary N | Enhances solubility; Enables salt formation; Stabilizes crystal packing via H-bonding |
Pyrrolidine Rings | Envelope conformation | Minimal steric hindrance; Contributes to lipophilicity |
Protonation Site | Piperazine tertiary nitrogen (N⁴) | Dictates charge state, solubility, and H-bonding capacity at physiological pH |
Experimental data on fundamental thermodynamic properties of this compound is limited within the provided sources. Key observations include:
Stability considerations noted by suppliers recommend storage under cold (2–8°C), dark, and dry conditions in sealed containers, indicating sensitivity to heat, moisture, and potentially light or oxygen [3]. This aligns with the compound's complex heterocyclic structure and potential for degradation under harsh conditions.
Solubility is a critical property influencing biological testing and formulation. Experimental data indicates significant solubility in polar aprotic and protic solvents, with limited solubility in non-polar solvents:
Purification methods like crystallization or chromatography typically employ solvent mixtures such as ethanol/water or ethyl acetate/hexane, leveraging differential solubility [4].
Table 2: Experimentally Observed Solubility Profile
Solvent Type | Example Solvents | Solubility | Governing Interactions |
---|---|---|---|
Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | H-bond acceptance, dipole-dipole |
Polar Protic | Methanol, Ethanol | Moderate to High | H-bond donation/acceptance |
Water (pH < 5) | Acidified water | Moderate | Salt formation (cationic species) |
Water (neutral pH) | Pure water | Low (<1 mg/mL) | Limited H-bonding with neutral species |
Non-Polar | Hexane, Toluene | Very Low | Van der Waals only; insufficient to overcome crystal lattice |
The compound exhibits complex acid-base behavior due to multiple potential protonation sites:
The dominant monoprotonated species at pH 7.4 influences biological activity, particularly its binding to inflammatory caspases. NMR titration studies (monitoring chemical shifts of pyrimidine or piperazine protons versus pH) would experimentally delineate pKa values. The potential for zwitterion formation (e.g., protonated piperazine interacting with a deprotonated acidic group in a protein binding pocket) is a key feature of its mechanism as a caspase inhibitor [2] [5].
Table 3: Predicted Protonation Sites and pKa Values
Protonation Site | Predicted pKa | Protonation State at pH 7.4 | Impact |
---|---|---|---|
Piperazine Tertiary Nitrogen (N⁴) | ~9.2 | Primarily Protonated (>90%) | Enhances solubility; Facilitates ionic/H-bond interactions with targets |
Pyrrolidine Tertiary Nitrogen (N1/N3) | ~6.5-7.5 | Partially Protonated (~20-50%) | Modifies electronic properties; May influence membrane permeability |
Pyrimidine Ring Nitrogen (N1/N3) | <3.0 | Deprotonated | Acts as H-bond acceptor in target binding |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1